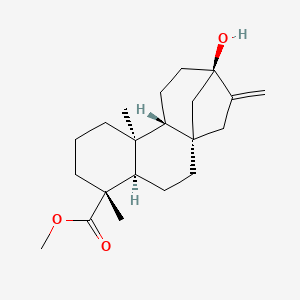![molecular formula C9H7BrN2O2 B1367711 Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 886361-98-4](/img/structure/B1367711.png)
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 255.07 .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis
3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.68±0.1 g/cm3 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis Methods
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is involved in various synthesis methods. For instance, it is used in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with ionic liquid 1-butyl-3-methylimidazolium bromide, a method offering good yields and ease of separation (Shaabani, Soleimani, & Maleki, 2006). Another study demonstrated its reactivity with 2-aminopyridines, leading to methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates (Imafuku, Miyashita, & Kikuchi, 2003).
Pharmaceutical Industry Applications
In the pharmaceutical industry, the compound is significant for its role in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are crucial for preparing various active agents. A study reported the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from this compound, with applications in anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Anti-inflammatory and Analgesic Activity
Several studies have synthesized derivatives of imidazo[1,2-a]pyridine and evaluated them for anti-inflammatory and analgesic activities. For example, a study found that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid showed significant activity in this regard (Di Chiacchio et al., 1998). Another research synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids to evaluate their potential in these areas (Abignente et al., 1982).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods involving this compound have also been reported. An efficient microwave-assisted method for synthesizing 3-bromoimidazo[1,2-a]pyridines with good yields was developed, highlighting the versatility of this compound in various chemical reactions (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound pneumoniae .
Mode of Action
pneumoniae . This suggests that the compound might interact with bacterial proteins or enzymes, inhibiting their function and leading to the bacteria’s death.
Biochemical Pathways
Given its potential anti-bacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
pneumoniae , suggesting that the compound may lead to bacterial death at the cellular level.
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues can influence its therapeutic and toxic effects .
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCHIJIFAKVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2Br)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585926 |
Source


|
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-98-4 |
Source


|
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B1367640.png)




![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)




![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)
